N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydroquinoline moiety with a benzo-dioxine sulfonamide group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroquinoline ring. The isobutyryl group is then introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.
The benzo-dioxine sulfonamide moiety is synthesized separately, often starting from a catechol derivative that undergoes sulfonation followed by cyclization to form the dioxine ring. The final step involves coupling the two moieties through a sulfonamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The isobutyryl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
Uniqueness
What sets N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide apart is its combination of a tetrahydroquinoline core with a benzo-dioxine sulfonamide group. This unique structure provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14(2)21(24)23-9-3-4-15-5-6-16(12-18(15)23)22-29(25,26)17-7-8-19-20(13-17)28-11-10-27-19/h5-8,12-14,22H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZZJXXYPZFEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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